Bodipy

描述

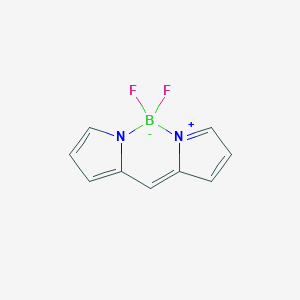

Structure

2D Structure

属性

IUPAC Name |

2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BF2N2/c11-10(12)13-5-1-3-8(13)7-9-4-2-6-14(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHHEAYOTAJBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C=CC=C2C=C3[N+]1=CC=C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Functionalization Strategies for Bodipy Derivatives

Classical Synthetic Routes to BODIPY Cores

The basic construction of the this compound core generally involves an acid-catalyzed condensation of pyrrole (B145914) derivatives with electrophilic carbonyl compounds, followed by oxidation (if necessary) and complexation with boron trifluoride diethyl etherate (BF₃·OEt₂). hbni.ac.in

One of the most popular procedures for synthesizing symmetrical BODIPYs involves the condensation of an aromatic aldehyde with a pyrrole in the presence of an acid, such as trifluoroacetic acid. ncl.ac.uk This initial step yields a dipyrromethane intermediate, which is then oxidized to a dipyrromethene using a quinone oxidant like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or p-chloranil. wikipedia.orgncl.ac.ukfrontiersin.org The final step involves chelation of the dipyrromethene with BF₃·OEt₂ in the presence of a base like triethylamine (B128534) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the this compound core. wikipedia.orgncl.ac.ukfrontiersin.org This approach is frequently performed as a one-pot reaction, eliminating the need for intermediate separation. ncl.ac.uk

An example of this method is the synthesis of this compound 9, where pyrrole was condensed with p-iodo benzaldehyde, followed by DDQ oxidation and BF₃·OEt₂ complexation. frontiersin.org

An alternative and widely used method for obtaining meso-substituted BODIPYs involves the condensation of pyrroles with carboxylic acid anhydrides or acyl chlorides. wikipedia.orghbni.ac.incolab.ws This route often proceeds via a 2-ketopyrrole intermediate, thereby avoiding the oxidation step required when using aldehyde electrophiles. ncl.ac.uk

Acyl Chlorides : Symmetrical meso-alkyl derivatives of this compound can be synthesized by reacting acyl chlorides with pyrroles. colab.ws This conversion typically involves the formation of unstable dipyrromethene hydrochloride salt intermediates. hbni.ac.in For instance, 4-iodobenzoyl chloride can be added to the magnesium salt of 2,4-dimethylpyrrole (B27635) to obtain a 2-ketopyrrole, which then undergoes a second condensation with 2,4-dimethylpyrrole in the presence of phosphoryl chloride (POCl₃) to produce the dipyrromethene, followed by BF₂ chelation. ncl.ac.uk

Acid Anhydrides : Acid anhydrides, such as glutaric anhydride (B1165640) and succinic anhydride, can also serve as starting materials. hbni.ac.incore.ac.uk This method is advantageous as it directly yields a free carboxylic acid group on the this compound, which can serve as a site for subsequent functionalization, such as peptide coupling. hbni.ac.inlsu.edu For example, the condensation of pyrrole and glutaric anhydride under microwave irradiation has been reported to yield this compound 9 within 15 minutes. colab.ws

Regioselective Functionalization of the this compound Core

The this compound core offers multiple sites for functionalization, including the meso- (C-8), α- (C-2, C-6), and β- (C-1, C-3, C-5, C-7) positions, as well as the BF₂ group. lsu.edu Regioselective functionalization is crucial for tailoring the photophysical properties and enabling specific applications.

Direct C-H bond activation has emerged as a powerful strategy for regioselective functionalization of this compound dyes, bypassing the need for pre-functionalized starting materials or halogenated intermediates.

C-H Arylation and Styrylation : Palladium-catalyzed direct C-H arylations and styrylations have been developed for regioselective functionalization. These methods allow for the synthesis of functionalized this compound dyes, including 2,6-dibromo-3,5-diarylBODIPYs and 2-bromo-3-arylBODIPYs from polybrominated BODIPYs. acs.orgnih.gov Palladium(II)-catalyzed oxidative C-H functionalization has enabled direct β-selective styrylation of BODIPYs, with high regioselectivity confirmed by X-ray analysis. researchgate.net

C-H Alkynylation : Gold(I)-catalyzed direct C-H alkynylation, utilizing ethynylbenziodoxolone (EBX) as an activated ethynyl (B1212043) synthon, has been demonstrated for regioselectively alkynylating this compound derivatives. beilstein-journals.org This atom-economical method allows for late-stage alkynylation at the β-(2 and 6)-positions without the need for directing groups, leading to β,β'-diethynyl-substituted BODIPYs. beilstein-journals.org

Oxidative nucleophilic substitution of hydrogen (ONSH) at the α-hydrogens (3- or 3,5-positions) of the this compound core provides a direct and efficient method for functionalization. rhhz.netrsc.org

Mechanism and Scope : Positions 3 and 5 of the this compound molecule are electron-deficient, making them susceptible to nucleophilic attack to form a negatively charged δ(H)-complex, which is stabilized by the boron atom. Subsequent oxidation leads to the formation of substitution products. colab.ws This reaction can proceed in the presence of oxygen. colab.wsrhhz.net

Nucleophiles : Primary and secondary aliphatic amines can act as nucleophiles, yielding 3-substituted BODIPYs. colab.wsrhhz.net Carbanions are also effective nucleophiles in this reaction. rhhz.net Pyrroles can also be used as nucleophiles, leading to pyrrolyldipyrrinato BF₂ complexes. rhhz.net

Cation Radical Acceleration : The reactivity of BODIPYs towards weaker nucleophiles, such as alcohols, has been enhanced through cation radical accelerated oxidative nucleophilic α-hydrogen substitution. This method allows for direct C-H alkoxylation, providing α-alkoxylated BODIPYs with diverse functional groups. nih.gov

Regioselectivity : Oxidative nucleophilic substitution can occur regioselectively. For example, a 2-alkenyl this compound derivative can react with various amines regioselectively at the 5-position through direct oxidative nucleophilic substitution. acs.org

Post-Synthetic Modification and Derivatization Approaches

Beyond direct core functionalization, post-synthetic modification (PSM) and derivatization approaches offer versatile routes to introduce complex functionalities or modify existing groups on the this compound scaffold. This is particularly useful for attaching this compound dyes to biomolecules or incorporating them into larger systems. lsu.edufrontiersin.org

Modification of Existing Substituents : Readily available BODIPYs with specific functional groups can serve as precursors for further derivatization. For instance, meso-hydroxymethyl phenyl BODIPYs can be modified at the hydroxymethyl group through various reactions:

Oxidation to formyl-BODIPYs. frontiersin.org

Conversion to azidomethyl BODIPYs, which can then be transformed into aminomethyl derivatives or isothiocyanyl-BODIPYs. frontiersin.org

Preparation of bromomethyl-BODIPYs, which can be converted to this compound thiolacetates. frontiersin.org These modifications enable the attachment of additional chromophoric units or other functionalities. frontiersin.org

Deprotection Strategies : The F-BODIPY motif can act as a protecting group for the dipyrrin (B1230570) core, allowing for chemical modification and purification before the removal of the BF₂ unit to reveal the functionalized dipyrrin. beilstein-journals.org Efficient deprotection of F-BODIPY derivatives can be achieved using common Brønsted acids, such as trifluoroacetic acid (TFA) or methanolic hydrogen chloride (HCl). These methods are relatively mild and yield the parent dipyrrins in near-quantitative yields. beilstein-journals.org For example, nitro-F-BODIPY 8 was converted to dipyrrin 16 in quantitative yield using TFA, while azido-F-BODIPY 9 was converted to dipyrrin 17 in excellent yields using both methods. beilstein-journals.org

Metal-Mediated Coupling Reactions : Halogenated BODIPYs can serve as versatile intermediates for metal-mediated cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a wide range of aryl, alkenyl, and alkynyl substituents. researchgate.netlsu.edursc.org This approach is particularly useful when direct C-H functionalization is challenging or for achieving specific substitution patterns.

The ability to introduce diverse functional groups at various positions of the this compound core, coupled with the development of sophisticated synthetic and post-synthetic methodologies, underscores the compound's significance in the design of advanced fluorescent materials.

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation is a fundamental strategy for introducing reactive sites onto the this compound core, serving as a precursor for subsequent functionalization mdpi.comlsu.edu. Electrophilic halogenation can be achieved using a variety of reagents, including elemental bromine, N-bromosuccinimide (NBS), CuBr₂, N-chlorosuccinimide (NCS), CuCl₂·2H₂O, ICl, I₂/HIO₃, or N-iodosuccinimide (NIS) mdpi.com. Regioselectivity is a key consideration; for instance, electrophilic bromination typically occurs first at the 2- and 6-positions, followed by the 3- and 5-positions, and finally the 1- and 7-positions, with the 2- and 6-positions often being more nucleophilic lsu.edupreprints.org. The use of copper halogenides can enable selective halogenation at specific positions, such as the 2- and 6-positions mdpi.compreprints.org.

Halogenated this compound derivatives are highly valuable as they provide excellent leaving groups or ideal sites for carbon-carbon (C-C) bond formation through transition metal-catalyzed cross-coupling reactions mdpi.comlsu.edurhhz.net. These reactions are crucial for extending the π-conjugation of the this compound chromophore, leading to bathochromic shifts in absorption and emission spectra, often into the red and near-infrared (NIR) regions mdpi.comlsu.edumdpi.com.

Common cross-coupling reactions employed for this compound functionalization include:

Suzuki–Miyaura coupling: This palladium-catalyzed reaction, involving halogenated BODIPYs and organoboronic acids or esters, is a highly efficient method for C-C bond construction lsu.edumdpi.comrsc.orgresearchgate.net. It has been utilized to functionalize the 3,5-positions of BODIPYs with aryl and thienyl moieties, yielding red and NIR-emitting dyes lsu.edumdpi.com. This method can also be applied to synthesize directly connected this compound oligomers or to construct stereogenic boron centers via enantioselective desymmetrization researchgate.netoup.com.

Stille coupling: This reaction, which uses organotin reagents, has been reported for modifying 3,5-disubstituted this compound dyes lsu.edumdpi.com.

Sonogashira coupling: This palladium-catalyzed reaction is effective for introducing alkynylaryl or ethynylaryl moieties to halogenated BODIPYs, particularly at the 3,5-positions lsu.edubeilstein-journals.orgnih.govrsc.orgresearchgate.netacs.org. It is a versatile method for extending conjugation and has been used to link this compound with various functional groups, including carboranyl fragments and triterpenoids nih.govresearchgate.net.

Heck reaction: This reaction has also been applied to functionalize this compound molecules, typically involving 3-halogenated this compound dyes lsu.eduresearchgate.net.

The presence of halogen atoms, particularly bromine or iodine, can increase the rate of intersystem crossing due to the heavy atom effect, which may decrease fluorescence quantum yields but enhance singlet oxygen generation, a property relevant for photodynamic therapy mdpi.compreprints.org.

Introduction of Formyl and Carboxyl Functional Groups

The introduction of formyl (-CHO) and carboxyl (-COOH) functional groups onto the this compound core provides versatile handles for further chemical modifications, such as anchoring to substrates or biomolecules. These groups facilitate the formation of new bonds through condensation, esterification, or amide formation.

Formylation of this compound derivatives can be achieved through methods like the Vilsmeier-Haack reaction, which directly introduces an aldehyde group onto the pyrrole ring lsu.edu. While direct formylation of the pre-formed this compound core is less commonly detailed in general overviews, the synthesis of BODIPYs often involves the condensation of pyrroles with aldehydes or acid chlorides, which are precursors to formyl or carboxyl functionalities rhhz.netmdpi.com.

Carboxyl functional groups can be introduced during the de novo synthesis of this compound dyes. For example, a one-pot method involving pyrrole and various anhydrides can generate a free carboxylic acid group on the this compound structure lsu.edu. Additionally, a 11-carboxyundecyl group has been successfully introduced at position 3 of a this compound compound, demonstrating the feasibility of incorporating long aliphatic chains terminated with a carboxylic acid nih.gov.

Functionalization at the meso-position with carboxylic acids has been explored for specific applications, such as sensitizing TiO₂ photoelectrodes in photoelectrochemical cells (PECs) mdpi.comucl.ac.uk. The carboxylic acid groups enable efficient anchoring of the this compound dye to the metal oxide surface, thereby improving light harvesting and increasing the short-circuit current densities in PECs mdpi.comucl.ac.uk.

Thioether, Alkyne, and Azide (B81097) Linker Incorporation

The incorporation of thioether, alkyne, and azide linkers into this compound structures is crucial for developing versatile probes and conjugates, particularly through "click chemistry" approaches. These linkers facilitate robust and selective bioconjugation or material functionalization.

Thioether Linker Incorporation: Thioether-containing BODIPYs can be synthesized via various routes. Traditional methods include de novo synthesis or nucleophilic aromatic substitution (SNAr) reactions of corresponding halogenated BODIPYs with thiols in the presence of a base rhhz.net. For instance, reacting a halogenated this compound with thiols can yield thioether-functionalized derivatives rhhz.net. A direct approach for meso-functionalized thioether this compound dimers (DYEmers) involves the reaction of a dipyrrothioketone with a chloro-BODIPY, followed by boron complexation, or by reacting a chloro-BODIPY with sodium hydrosulphide (NaSH) worldscientific.comresearchgate.net. The position of the thioether linkage, such as at the meso-position, can influence the electronic properties, stabilizing the LUMO energy worldscientific.com.

Alkyne and Azide Linker Incorporation: Alkynyl and azido (B1232118) functionalities are highly valuable for their reactivity in click chemistry, especially the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Alkyne functionalization is often achieved through Sonogashira cross-coupling reactions, where alkynyl groups are introduced onto halogenated BODIPYs lsu.edubeilstein-journals.orgnih.govacs.org. This method allows for the attachment of various alkyne-containing molecules, extending the conjugation and enabling further click reactions.

Azide functionalization typically involves converting a suitable precursor (e.g., a halogenated or activated hydroxyl group) into an azide. Once an azide or alkyne is incorporated into the this compound structure, it can readily participate in click reactions with complementary alkyne or azide-tagged biomolecules or materials. This strategy is widely used for creating this compound conjugates for sensing, imaging, and therapeutic applications. For example, this compound-carboranyl dyads have been synthesized via Sonogashira cross-coupling, demonstrating the utility of alkyne linkers nih.gov.

These linkers enable the modular construction of complex this compound architectures with tailored properties and specific targeting capabilities.

PEGylation and Other Hydrophilic Modifications

Many traditional this compound dyes are hydrophobic, which limits their application in aqueous biological systems rhhz.netchemrxiv.orgrsc.org. To overcome this, various hydrophilic modifications are employed, with PEGylation being a prominent strategy. The primary goal is to improve water solubility while maintaining desirable photophysical properties such as high fluorescence quantum yields and photostability chemrxiv.orgrsc.orghep.com.cnnih.gov.

PEGylation: Poly(ethylene glycol) (PEG) chains are widely used to impart hydrophilicity and enhance biocompatibility. Oligo-ethyleneglycol moieties can be introduced into the this compound core, significantly increasing water solubility and effectively reducing dye aggregation due to their steric hindrance effect hep.com.cn. PEGylation can be achieved by incorporating PEG chains at various positions of the this compound scaffold, including the 3- and 5-positions, 2- and 6-positions, or even at the boron atom hep.com.cn. For instance, this compound dyes containing linear or branched oligo-ethyleneglycol chains have been reported to improve water solubility hep.com.cn.

Other Hydrophilic Modifications: Beyond PEGylation, other hydrophilic groups can be introduced:

Ionic groups: Quaternary ammonium (B1175870) salts, sulfonates, and phosphonates are commonly used to impart charge and increase water solubility chemrxiv.orghep.com.cnnih.gov. Water-soluble this compound sulfonates, for example, can be obtained through electrophilic sulfonation reactions, typically at the 2- and 6-positions hep.com.cn. Phosphonate groups can be incorporated by reacting brominated BODIPYs with triethyl phosphite (B83602) or via silver-mediated one-step installation mdpi.com.

Neutral hydrophilic groups: Dicarboxylic acids and sugar moieties are also effective in increasing water solubility chemrxiv.orgnih.gov. For instance, glycosylated this compound dyes with a styryl moiety at the C-3 position have been synthesized to improve water solubility and enhance photodynamic therapy properties chemrxiv.org.

Surface modification: Functionalization with specific hydrophilic fragments, such as those derived from perfluorinated compounds (e.g., HFBI), can also render this compound dyes water-soluble and enable intracellular distribution chemrxiv.org.

These modifications are crucial for expanding the utility of this compound dyes in aqueous environments for applications such as chemosensors, biomacromolecule labeling, bio-imaging, and photodynamic therapy chemrxiv.orghep.com.cnnih.gov.

Functionalization at Meso-Position for Specific Applications

The meso-position (C8) of the this compound core is a critical site for functionalization, offering a pathway to tune photophysical properties and introduce specific functionalities without significantly perturbing the core's electronic structure wikipedia.orgmdpi.comhbni.ac.in. While substitutions at pyrrole moieties (positions 1, 2, 3, 5, 6, 7) can sometimes lead to undesirable changes in photophysical properties, meso-functionalization often provides new this compound-based functional molecules with preserved photo-electronic characteristics hbni.ac.in.

Strategies for meso-functionalization include:

Direct synthesis: Condensation of substituted pyrroles with aliphatic aldehydes or acid chlorides can directly yield meso-substituted BODIPYs hbni.ac.in. However, this can have limitations due to the instability of certain acid chlorides or non-reactivity of aldehydes hbni.ac.in.

Post-functionalization: This involves modifying an existing group at the meso-position. For instance, a Knoevenagel-type condensation can be used for selective meso-functionalization, particularly if the meso-alkyl group is sterically crowded, as the release of steric strain can drive the condensation hbni.ac.in.

Introduction of reactive groups: The meso-position can be functionalized with various groups to serve as attachment points for specific applications.

Carboxylic acids: Introducing carboxylic acids at the meso-position is a common strategy for anchoring this compound dyes to surfaces like TiO₂ photoelectrodes, enhancing light harvesting in photoelectrochemical cells mdpi.comucl.ac.uk.

Alkyl/arylalkyl moieties: These can provide new functional molecules without significantly altering the photophysical properties hbni.ac.in.

Linkers for molecular rotors: Meso-functionalized BODIPYs have been developed as fluorescent molecular rotors (FMRs) for viscosity detection. The rotor moieties are typically attached at the meso-position, allowing for viscosity measurements based on fluorescence lifetime frontiersin.org. Specific localization groups, such as pyridinium (B92312) salts, triphenylphosphine (B44618) salts, or morpholine (B109124), can be introduced at the meso-position to enable subcellular viscosity detection frontiersin.org.

Heavy atoms: While not strictly a functional group, the introduction of heavy atoms (e.g., iodine) at the meso-position can enhance intersystem crossing, relevant for photodynamic therapy mdpi.com.

Electron-donating or electron-withdrawing groups: The presence of these groups in an aromatic ring at the meso-position can influence fluorescence quantum yields and introduce additional photophysical processes like photoinduced electron transfer (PET) or charge transfer (CT) mdpi.com.

The choice of substituent at the meso-position can significantly impact the fluorescence quantum yields and other photophysical properties mdpi.com. For example, phenyl groups at the meso-position can reduce fluorescence quantum yields if their rotation is not sterically hindered, a property exploited in molecular rotors mdpi.com.

Design and Synthesis of Advanced this compound Congeners

The versatility of the this compound scaffold allows for the design and synthesis of advanced congeners, which are structural analogues with modified core structures to achieve enhanced or new photophysical properties and applications. These modifications often involve heteroatom substitutions within the core.

Aza-BODIPY Scaffolds and Structural Modifications

A significant breakthrough in this compound chemistry is the introduction of aza-BODIPYs (boron-azadipyrromethenes), which are formed by substituting the meso-carbon atom (C8) of the traditional this compound structure with a nitrogen atom (aza-N) rhhz.netmdpi.comworldscientific.comsci-hub.seresearchgate.net. This structural modification profoundly impacts their photophysical characteristics, making them highly attractive for various bioapplications and optoelectronic devices mdpi.comsci-hub.seresearchgate.netmdpi.comresearchgate.netnih.gov.

Key Characteristics and Advantages of Aza-BODIPYs:

Red-shifted absorption and emission: Aza-BODIPYs typically exhibit absorption and emission bands in the red and near-infrared (NIR) regions, often with a significant red-shift (e.g., approximately 80-100 nm) compared to parent BODIPYs rhhz.networldscientific.comsci-hub.seresearchgate.netmdpi.comresearchgate.net. This is highly advantageous for bioimaging applications due to deeper tissue penetration and reduced autofluorescence in the NIR window worldscientific.comsci-hub.se.

High molar extinction coefficients: Aza-BODIPYs generally possess high molar absorptivity, making them very bright fluorophores sci-hub.seresearchgate.netresearchgate.net.

Excellent photostability and thermal stability: They exhibit superior stability compared to many conventional fluorescent dyes sci-hub.seresearchgate.netresearchgate.net.

Tunable properties: The fully conjugated framework of aza-BODIPYs allows for easy structural modification to fine-tune their spectral and fluorescence properties sci-hub.seresearchgate.netresearchgate.net.

Synthetic Routes: Several synthetic routes exist for aza-BODIPYs, typically involving the condensation of pyrroles with specific nitrogen-containing precursors, followed by boron complexation sci-hub.se. The most common approach involves the reaction of pyrrole derivatives with a nitrogen source to form the azadipyrromethene ligand, which is then complexed with a boron source (e.g., BF₃·OEt₂) mdpi.com.

Structural Modifications and Their Impact: Aza-BODIPYs offer abundant functionalized reaction sites, allowing for diverse structural modifications to achieve desired properties sci-hub.seresearchgate.net.

Substitution at pyrrole positions (1, 3, 5, 7): Tetra-aryl substitutions at these positions are common researchgate.net. Introducing electron-donating groups or extending the π-conjugated system through aryl, ethynyl, or styryl substitutions at the 2/6 or 3/5 positions can further red-shift absorption and emission maxima rhhz.net.

Fused aromatic rings: Fusing aromatic rings with the pyrrole moieties can also lead to significant red-shifts rhhz.netresearchgate.net.

Donor-Acceptor (D-A) structures: Leveraging the strong electron-accepting properties of the aza-BODIPY core, D-A-D (donor-acceptor-donor) structures can be designed by incorporating electron-donating groups (e.g., triphenylamine, methoxy (B1213986) groups) to achieve NIR fluorescence worldscientific.comresearchgate.net.

Conformational restriction: Modifying the aza-BODIPY scaffold to restrict the rotation of pendant phenyl groups can enhance absorptivity and photoacoustic (PA) signal without significantly increasing fluorescence quantum yield nih.gov. Rotational flexibility of the aryl ring containing a stimulus-responsive group can be essential for maximizing the change in wavelength (Δλ) nih.gov.

Hydrophilic modifications: Similar to conventional BODIPYs, aza-BODIPYs can be modified with hydrophilic groups (e.g., PEG, quaternary ammonium, sulfonate) or encapsulated in polymeric nanoparticles to improve water solubility and biocompatibility for bioimaging and therapeutic applications rhhz.nethep.com.cnworldscientific.comresearchgate.netresearchgate.net.

The ability to fine-tune the spectral characteristics and their inherent properties in the red/NIR region make aza-BODIPYs promising scaffolds for various advanced applications, including bioimaging, sensing, and photodynamic therapy rhhz.nethep.com.cnmdpi.comworldscientific.comsci-hub.semdpi.comnih.gov.

Compound Names and PubChem CIDs

Carborane-Based this compound Systems

Carboranes represent a distinctive category of inorganic polyhedral clusters composed of boron, carbon, and hydrogen atoms. They are characterized by exceptional stability, rigid geometry, three-dimensional aromaticity, and electron-withdrawing capabilities. frontiersin.orgrsc.orgcsic.esnih.gov The integration of carborane clusters with this compound dyes creates an innovative class of luminescent compounds, leveraging the inherent stability and versatility of carboranes to significantly enhance the optical and electronic properties of this compound-based fluorophores. frontiersin.orgrsc.orgcsic.esnih.gov This synergy holds substantial promise for advancements in biomedicine and optoelectronic devices. frontiersin.orgcsic.esnih.gov

Synthetic Methodologies

Various synthetic routes have been developed to effectively incorporate carborane clusters into the this compound core, enabling precise control over the resulting molecular architecture and properties:

Pd-catalyzed Heck coupling reaction : This method has been successfully employed for the efficient synthesis of 2,6- and 3,5-distyrenyl-substituted carborane-BODIPY dyes. This reaction allows for the simultaneous insertion of two carborane clusters and the extension of π-conjugation within the fluorophore core in a single synthetic step. icmab.es This approach facilitates the creation of both symmetric and asymmetric units with an increased boron content, which is particularly beneficial for applications like Boron Neutron Capture Therapy (BNCT). icmab.es

Nucleophilic substitution reactions : Amino-substituted BODIPYs serve as key precursors in these reactions. For instance, acylation of amino groups with chloroacetyl chloride yields chloroacetylamido derivatives, which can be further functionalized. ineosopen.org Carborane-BODIPY conjugates incorporating succinimide-triazole or maleimide (B117702) functional groups have been synthesized from amino-substituted BODIPYs. ineosopen.orgresearchgate.net Another effective strategy involves the functionalization of 3,5-dibromo-8-pentafluorophenyl-BODIPY with neutral and anionic carborane S-nucleophiles, leading to boron-enriched BODIPYs in good yields. researchgate.net

Decaborane insertion : This method has been utilized, for example, in the synthesis of a this compound triad, BDP-oCB-19, derived from an ethynyl precursor, TPE-BDP-24. nih.gov

Other cross-coupling and oxidation reactions : Additional synthetic techniques, including Sonogashira cross-coupling, Suzuki cross-coupling, PCC-mediated oxidation, and base-promoted substitution reactions, are also integral to the preparation of diverse carboranyl-BODIPY conjugates. These methods complement the initial formation of dipyrromethane and dipyrromethene intermediates. rsc.org

Photophysical Properties and Research Findings

The profound electronic interactions between the carborane cluster and the this compound core significantly modify the photophysical characteristics of these hybrid compounds. frontiersin.orgcsic.esnih.gov

Red-shift (Bathochromic Shift) : A prominent effect of carborane integration is the induction of a red-shift in both the absorption and fluorescence emission spectra. frontiersin.orgcsic.esnih.gov This bathochromic shift is primarily attributed to the stabilization of the lowest unoccupied molecular orbital (LUMO) by the electron-withdrawing nature of the carborane unit, which consequently narrows the HOMO-LUMO energy gap. frontiersin.orgcsic.esnih.gov The maximum absorption wavelengths (λmax) for carborane-BODIPY derivatives have been observed to range from 501 nm to 641 nm. frontiersin.orgnih.gov

Cellular Internalization : Carborane-BODIPY dyes exhibit enhanced cellular internalization, largely due to their increased lipophilicity. frontiersin.orgnih.govnih.gov Research has indicated that meta-carboranyl-BODIPY derivatives, possessing higher lipophilicity, demonstrate superior cellular uptake compared to their ortho-carborane counterparts, suggesting their potential as improved theranostic agents for in vitro bioimaging and boron carriers for BNCT. researchgate.net

Table 2.4.2.1: Representative Photophysical Properties and Research Findings of Carborane-Based this compound Systems

| Property/Finding | Observation/Value |

| Absorption (λmax) Range | 501-641 nm frontiersin.orgnih.gov |

| Fluorescence Quantum Yield (QY) | Enhanced by carborane units at 2,6-positions icmab.es |

| Permeability Coefficient (Pe) for BDP-Me-oCB-20 | 0.05 × 10⁻³ cm/s (in hCMEC/D3 cell lines) mdpi.com |

| Cell Death Potential for o-CB-10 | 12.03 μM (maximum in HeLa cells) researchgate.net |

| Cellular Internalization | Enhanced due to increased lipophilicity, especially for meta-carboranyl-BODIPY derivatives frontiersin.orgnih.govresearchgate.netnih.gov |

Applications

Carborane-based this compound dyes exhibit significant potential across a diverse range of cutting-edge applications:

Boron Neutron Capture Therapy (BNCT) : These compounds are promising candidates for BNCT, a targeted radiation therapy for cancer, due to their ability to preferentially accumulate in tumor tissue and their enhanced boron content. mdpi.comrsc.orgnih.govineosopen.org Specific derivatives, such as BDP-Me-oCB-20 and BDP-Me-oCB-21, have undergone permeability assessments in human brain endothelial cell lines (hCMEC/D3), with BDP-Me-oCB-20 demonstrating a permeability coefficient (Pe) of 0.05 × 10⁻³ cm/s. mdpi.com

Bioimaging : Their superior fluorescence properties and efficient cellular internalization render them ideal for cell tracking and the visualization of biological processes at the cellular level. frontiersin.orgrsc.orgnih.govnih.gov

Photodynamic Therapy (PDT) : Carborane-BODIPY dyes can function as potent photosensitizers, capable of generating reactive oxygen species (ROS) upon light activation for targeted cancer treatment. frontiersin.orgrsc.orgnih.govineosopen.orgnih.gov

Optoelectronic Devices : The unique electronic properties of these hybrid systems make them suitable for applications in organic light-emitting diodes (OLEDs) and various types of sensors. csic.esnih.gov Systems incorporating p-carborane (B1425697) as a linker between different fluorophores have demonstrated spatial energy transfer, highlighting their potential in optoelectronic devices, advanced sensors, and data storage applications. csic.es

Bis-BODIPY and Multichromophoric Architectures

Multichromophoric systems are molecular constructs comprising multiple chromophores arrayed in close proximity, leading to novel and enhanced properties distinct from their monomeric components. nih.gov Bis-BODIPY architectures, which are a specific type of multichromophoric system involving two this compound units, have garnered significant interest due to their potential in light harvesting, sensing, and various optoelectronic applications. nih.govnih.govfrontiersin.orgresearchgate.net The collective absorption of multiple chromophores is higher, which is particularly useful in light-harvesting applications for solar cells. nih.gov

Synthetic Methodologies

The synthesis of bis-BODIPY and other multichromophoric this compound architectures involves diverse strategies to control the linkage and spatial arrangement of the chromophores:

Oxidative Coupling : This is a common method for forming conjugated systems. For example, C8-substituted this compound monomers, dimers, and trimers can be linked at the β-β (2/6) positions through oxidative coupling using FeCl₃. acs.org This method leads to a red-shift in absorption and fluorescence with an increasing number of this compound units, indicating significant electronic interactions between monomer units. acs.orgmdpi.com

Nucleophilic Aromatic Substitution (SNAr) : Meso-aryloxy linked this compound monomers, dimers, and trimers have been synthesized via SNAr reactions from phenols with meso-chloro this compound. worldscientific.com This approach allows for systematic study of their photophysical properties in relation to the spatial arrangement of the linked BODIPYs. worldscientific.com

Methylene (B1212753) Spacers : this compound dimers with a methylene spacer between the this compound domains have been studied. These CH₂-bis(this compound)s exhibit exciton (B1674681) splitting in their electronic absorption spectra, even without direct covalent bonds between the chromophoric domains. mdpi.com

Phenylene-Ethynylene Platforms : Symmetrical multichromophoric this compound dyes synthesized on phenylene-ethynylene platforms can be transformed into efficient energy transfer cassettes. researchgate.net

Regioselective Formylation and Methyl Oxidation : A new synthetic strategy focuses on the regioselective formation of formylthis compound-based dimers, allowing access to all-orthogonal this compound trimers with well-defined geometries. acs.org This method involves selecting between methyl oxidation and electrophilic formylation of key dimeric precursors. acs.org

Synthetic Modifications of ortho-Hydroxymethyl Group : Access to symmetric bridged bis-BODIPYs can be achieved through synthetic modifications of the pending ortho-hydroxymethyl group of C-8 (meso) ortho-hydroxymethyl phenyl BODIPYs. nih.govnih.gov This allows for modulation of photonic behavior by varying the length and stereoelectronic properties of the spacer unit. nih.govfrontiersin.orgnih.gov

Photophysical Properties and Research Findings

The arrangement and electronic interaction within bis-BODIPY and multichromophoric systems lead to complex and tunable photophysical behaviors:

Exciton Coupling and Red-Shift : Oligomerization of this compound units, particularly via N-bridged links or β-β (2/6) positions, typically results in a bathochromic shift (red-shift) in the absorption and fluorescence spectra. acs.orgmdpi.comcolab.ws For C8-substituted this compound monomers, dimers, and trimers, absorbance maxima can red-shift by 29–34 nm from monomer to dimer, and 24–27 nm from dimer to trimer. acs.org Fluorescence also shows a significant red-shift, around 50 nm from monomer to dimer, and 20 nm for the transition to trimer. acs.org This indicates significant electronic interactions between monomer units. acs.org

Intramolecular Charge Transfer (ICT) : In symmetric bridged bis-BODIPYs, fluorescence response is often governed by the induction of a non-emissive intramolecular charge transfer (ICT) process, which is significantly enhanced in polar media. nih.govnih.gov The effectiveness of fluorescence quenching and the

Advanced Photophysical Principles and Mechanistic Studies of Bodipy Dyes

Electronic Structure and Excited State Dynamics

The photophysical behavior of BODIPY dyes is intricately linked to their electronic structure and the dynamic processes occurring upon photoexcitation. These dynamics dictate the pathways of energy dissipation, including fluorescence, internal conversion, and intersystem crossing.

Singlet and Triplet State CharacterizationUpon photoexcitation, this compound dyes typically transition from their ground singlet state (S₀) to an excited singlet state (S₁). The parent this compound compound is characterized by high fluorescence quantum yields, often approaching unity, and a relatively short S₁ lifetime, typically in the nanosecond range. This high fluorescence efficiency in the parent compound indicates an inherently inefficient intersystem crossing (ISC) process, which is the spin-forbidden transition from the singlet excited state to a triplet excited state (T₁). The negligible triplet state formation in unsubstituted this compound is attributed to weak spin-orbit coupling.

Computational methodologies, such as time-dependent density functional theory (TDDFT) and DLPNO-STEOM-CCSD calculations, are crucial for characterizing the singlet and triplet excited states of this compound derivatives. These theoretical approaches provide insights into the energy gaps between different electronic states (e.g., S₁/S₀ and T₁/S₁) and help elucidate the various deactivation pathways following excitation.

Interestingly, the presence of molecular oxygen can significantly influence the excited state properties of this compound. Oxygen can enhance the formation efficiency of both the triplet state (T₁) and singlet oxygen (¹O₂), while simultaneously decreasing the fluorescence quantum yield and lifetime. This effect is primarily due to an energy transfer process from the singlet excited state of this compound to triplet oxygen (S₁ + ³O₂ → T₁ + ¹O₂).

Photoinduced Electron Transfer (PET) ProcessesPhotoinduced electron transfer (PET) is another critical mechanism that profoundly impacts the excited state dynamics of this compound dyes, often leading to fluorescence quenching and the generation of triplet states. In a PET process, an electron is transferred from an excited donor moiety to an acceptor, or vice versa, resulting in a charge-separated state. This compound can act as either an electron donor or an electron acceptor, depending on its molecular environment and the nature of the attached moieties.

A well-studied example involves this compound-C₆₀ dyads, where the this compound unit acts as a donor and fullerene (C₆₀) as an acceptor. Upon selective photoexcitation of the this compound chromophore, electron transfer to the C₆₀ unit occurs on a picosecond timescale, leading to the formation of a charge-separated state and subsequently the triplet state of C₆₀. The efficiency of PET in such dyads is highly dependent on molecular conformation, with folded conformers often promoting electron transfer while extended conformers may favor energy transfer. Solvent polarity also plays a crucial role, influencing the stability of the charge-separated state and thus the competition between PET and other deactivation pathways. PET can also compete with photoinduced energy transfer processes in multichromophoric this compound systems.

Intersystem Crossing (ISC) Mechanisms and Triplet State Generation

Intersystem crossing (ISC) is a non-radiative transition where an electron's spin flips, leading to a transition from a singlet excited state (S₁) to a triplet excited state (Tₙ). Efficient ISC is a fundamental requirement for the design of triplet photosensitizers, which are vital for applications such as photodynamic therapy, photocatalysis, and photon upconversion.

Heavy Atom Effect in this compound PhotosensitizersThe heavy atom effect is a widely employed strategy to enhance ISC efficiency in this compound dyes. This mechanism involves the incorporation of atoms with high atomic numbers, such as iodine (I), bromine (Br), or transition metals like iridium (Ir). The presence of these heavy atoms significantly increases spin-orbit coupling (SOC), which facilitates the otherwise spin-forbidden S₁ → Tₙ transition.

The enhancement of ISC through the heavy atom effect typically leads to a substantial decrease in fluorescence quantum yield (ΦF) and a notable increase in the triplet state quantum yield (ΦT) and singlet oxygen quantum yield (ΦΔ). For instance, brominated this compound derivatives exhibit a dramatic increase in ΦT and ΦΔ compared to the parent compound, which has a negligible ΦT. Iodinated derivatives generally induce a more pronounced heavy atom effect than their brominated counterparts due to the higher spin-orbit coupling associated with iodine.

The following table illustrates the impact of bromination on the photophysical properties of this compound dyes, showcasing the increase in triplet quantum yield (ΦT), triplet lifetime (τT), and singlet oxygen quantum yield (ΦΔ) with increasing bromine substitution:

| Compound | Number of Br Atoms | Triplet Quantum Yield (ΦT) | Triplet Lifetime (τT, µs) | Singlet Oxygen Quantum Yield (ΦΔ) |

| 0B | 0 | 0.0 | N/A | N/A |

| 1B | 1 | 0.39 | 43 | 0.39 |

| 2B | 2 | 0.46 | 39 | 0.45 |

| 4B | 4 | 0.50 | 36 | 0.49 |

| 6B | 6 | 0.66 | 26 | 0.64 |

N/A: Not available or negligible.

Exciton (B1674681) Coupling and Aggregation Effects on ISCBeyond the heavy atom effect, exciton coupling and aggregation phenomena offer alternative pathways to enhance ISC and triplet state generation in this compound systems, particularly for heavy-atom-free photosensitizers. Exciton coupling occurs when two or more chromophores are in close proximity, leading to interactions between their excited states. This interaction can result in a splitting of the absorption band of the monomer chromophore in dimers or aggregates.

In orthogonal this compound dimers, for example, exciton coupling can promote ISC without the need for heavy atoms. While the exact mechanisms can be controversial, it has been proposed that such arrangements can facilitate the population of triplet states.

The type of aggregation (e.g., H-aggregates or J-aggregates) also influences the photophysical properties. H-aggregates, characterized by a "face-to-face" parallel stacking of transition dipoles, typically exhibit a blue-shifted main absorption peak and suppressed fluorescence due to the optically forbidden nature of their low exciton state. Conversely, J-aggregates, with a "head-to-tail" alignment of transition dipoles, show a red-shifted absorption, narrowed spectrum, and often enhanced fluorescence. In strongly H-coupled aggregates, a large energetic splitting between upper and lower exciton bands can slow internal conversion, allowing for weak emission from the upper exciton state.

Charge Recombination (CR)-Induced ISC

Charge recombination (CR)-induced intersystem crossing (ISC) is a significant mechanism for generating triplet excited states in this compound derivatives, especially within electron donor-acceptor dyads wikipedia.orgfishersci.sefishersci.caumweltprobenbank.demacsenlab.com. This process typically involves an initial photoinduced charge separation (CS) from a singlet excited state, followed by charge recombination that populates a triplet state. Two primary mechanisms have been proposed for triplet state population through CR: radical pair intersystem crossing (RP-ISC) and spin-orbit charge transfer intersystem crossing (SOCT-ISC) macsenlab.com.

Detailed studies on this compound-phenoxazine (BDP-PXZ) dyads, where phenoxazine (B87303) acts as an electron donor and this compound as an electron acceptor, have demonstrated ultrafast charge separation occurring on the picosecond timescale (0.4 ps) umweltprobenbank.de. This is followed by a slower charge recombination process (3.8 ns) that leads to efficient ISC via the SOCT-ISC mechanism umweltprobenbank.de. Such systems have shown remarkable triplet state quantum yields (ΦT) of up to 54% and long triplet-state lifetimes (τT) of 539 μs, which is notably longer than those achieved through heavy-atom effects umweltprobenbank.de.

Another example involves a this compound derivative featuring a pyridium electron acceptor unit. In this system, picosecond transient absorption spectroscopy revealed a charge separation time constant of 5 ps, with the subsequent CR-induced ISC occurring with a time constant of 0.7 ns wikipedia.org. This led to an ISC quantum yield of 75% and a triplet-state lifetime of 2.0 ± 0.5 μs wikipedia.org.

Furthermore, aggregation phenomena in this compound dyes can also induce ISC. Theoretical calculations suggest that aggregation can reduce the singlet-triplet energy gaps, thereby promoting the ISC process and leading to fluorescence quenching while enhancing singlet oxygen generation wikipedia.org. This mechanistic understanding is crucial for designing this compound-based photosensitizers.

Spin Converter and Radical Enhanced ISC Strategies

The implementation of spin converter and radical-enhanced intersystem crossing (EISC) strategies offers a powerful pathway to achieve long-lived triplet states in organic chromophores, including this compound dyes wikipedia.orgfishersci.sewikipedia.orgfishersci.no. This approach leverages the presence of a radical species to facilitate the spin flip from a singlet excited state to a triplet excited state.

A well-explored strategy involves covalently linking this compound to a nitroxide radical, such as 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) wikipedia.orgfishersci.sewikipedia.orgfishersci.no. The incorporation of the TEMPO radical significantly quenches the this compound's fluorescence (by up to 85%), indicating an efficient EISC pathway along with enhanced internal conversion wikipedia.org.

Research on this compound-TEMPO dyads with varying linker lengths between the two units has provided detailed insights into the EISC process. For a dyad with a shorter linker, highly efficient EISC was observed, with a triplet state quantum yield (ΦT) of 80% fishersci.sewikipedia.orgfishersci.no. The EISC process itself was remarkably fast, occurring within 250 ps, resulting in an exceptionally long triplet excited state lifetime for the this compound chromophore (62 μs) fishersci.sewikipedia.orgfishersci.no. In contrast, dyads with longer linkers exhibited poor ISC efficiency fishersci.sewikipedia.org. Density functional theory (DFT) studies suggest that a folding of the TEMPO radical to form a sandwich-like structure with the this compound ring may decrease the through-space distance, thereby promoting the radical-enhanced intersystem crossing wikipedia.org.

These findings highlight the potential of radical-enhanced ISC as an alternative to traditional heavy-atom effects for generating efficient and long-lived triplet states in this compound systems.

Delayed Fluorescence and Room Temperature Phosphorescence in this compound Systems

This compound dyes are primarily known for their strong fluorescence, but recent advancements have demonstrated their capability to exhibit delayed fluorescence, particularly thermally activated delayed fluorescence (TADF), and even room temperature phosphorescence (RTP) fishersci.caatamanchemicals.comnih.govfishersci.nlfishersci.ca. These phenomena are critical for applications requiring long-lived excited states or triplet harvesting.

Studies on heavy-atom-free this compound-related dyes have revealed time-delayed emission on the microsecond scale, unequivocally indicating the involvement of long-lived triplet excited states, which can be attributed to TADF and/or RTP fishersci.ca. The feasibility of ISC as a deactivation pathway in these dyes, despite low spin-orbit coupling, marks a significant breakthrough in understanding this compound photophysics fishersci.ca.

Aza-BODIPY derivatives, which feature a nitrogen atom replacing the meso-carbon of the this compound core, have emerged as promising candidates for achieving TADF atamanchemicals.com. These systems can emit in the red to near-infrared (NIR) spectral region (680-800 nm) even under ambient conditions in aerated solutions atamanchemicals.com. The observed delayed emission is primarily due to thermally activated reverse intersystem crossing (RISC) from long-lived triplet excited states to the singlet excited state atamanchemicals.com.

Room temperature phosphorescence in this compound systems can also be achieved through specific design strategies. For instance, arylselanyl BODIPYs, when doped into a benzophenone (B1666685) (BP) host matrix using a cast-melting method, exhibited NIR RTP nih.govthegoodscentscompany.com. This phenomenon was characterized by an extremely large Stokes shift (≥ 400 nm) and was primarily attributed to triplet-triplet energy transfer from the benzophenone host to the this compound guests nih.govthegoodscentscompany.com. Similarly, iodine-substituted BODIPYs incorporated into amorphous polymers have shown moderate RTP in the NIR region fishersci.ca. The presence of iodine, a heavy atom, significantly enhances the S1–T1 ISC, leading to stronger phosphorescence and weaker fluorescence fishersci.ca.

Furthermore, some this compound derivatives have shown a second, slightly longer-lived component in their fluorescence decay, which is attributed to the repopulation of the S1 state from a charge transfer (CT) state, indicative of delayed fluorescence sigmaaldrich.com. In certain Ru(II) polyimine complexes containing this compound chromophores, room temperature phosphorescence originating from the this compound unit has been observed, with triplet state lifetimes extending up to 279.7 μs fishersci.nl.

| This compound System | Mechanism | Triplet State Quantum Yield (ΦT) | Triplet State Lifetime (τT) | Emission Wavelength (nm) | Reference |

|---|---|---|---|---|---|

| This compound-Phenoxazine Dyads | SOCT-ISC | 54% | 539 μs | Not specified (Triplet absorption observed) | umweltprobenbank.de |

| This compound with Pyridium Acceptor | CR-induced ISC | 75% | 2.0 ± 0.5 μs | Not specified (Triplet absorption observed) | wikipedia.org |

| This compound-TEMPO Dyad (short linker) | Radical-Enhanced ISC (EISC) | 80% | 62 μs | Not specified (Triplet absorption observed) | fishersci.sewikipedia.orgfishersci.no |

| Aza-BODIPY | TADF (RISC) | Not specified | Long-lived (microseconds scale) | 680-800 nm (NIR) | atamanchemicals.com |

| Arylselanyl this compound in Benzophenone Host | RTP (Triplet-Triplet Energy Transfer) | Not specified | Not specified | NIR (large Stokes shift ≥ 400 nm) | nih.govthegoodscentscompany.com |

| Iodine-substituted this compound in Polymer | RTP (Heavy Atom Effect) | Not specified | Moderate RTP | NIR | fishersci.ca |

| Ru(II) Polyimine-BODIPY Complexes | RTP | Not specified | Up to 279.7 μs | 730 nm (phosphorescence band) | fishersci.nl |

Energy Transfer Pathways within this compound Assemblies

Energy transfer processes are fundamental photophysical phenomena that play a crucial role in the function of many molecular systems, from natural photosynthesis to artificial light-harvesting devices and biosensors. This compound dyes are excellent building blocks for constructing assemblies that facilitate efficient energy transfer due to their high molar absorptivity, high fluorescence quantum yields, and tunable spectral properties nih.gov.

Förster Resonance Energy Transfer (FRET) in this compound Dyads

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism that occurs between an excited donor molecule and an acceptor molecule in close proximity. The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as the distance and relative orientation between the donor and acceptor chromophores. This compound dyes are particularly well-suited for FRET studies given their strong absorption and sharp, high-quantum-yield fluorescence peaks.

Numerous this compound-based dyads have been designed to explore FRET pathways. For instance, this compound-porphyrin compounds demonstrate FRET from the this compound unit (donor) to the porphyrin unit (acceptor). Ultrafast pump-probe spectroscopy measurements have confirmed this energy transfer mechanism, with energy transfer rates increasing with the number of this compound units attached to the porphyrin.

Pyrene-BODIPY dyads have also been synthesized and characterized for FRET studies. These systems exhibit high FRET efficiency, approaching 100%, where the this compound moiety effectively accepts energy from the excited pyrene (B120774) donor and subsequently emits at its characteristic wavelength, such as 510 nm. The design of such dyads often involves flexible spacers to ensure optimal donor-acceptor distance.

More complex FRET systems have been developed using multiple this compound dyes. For example, FRET pairs involving blue, green, and red this compound dyes have been utilized to establish spatial relationships within organometallic complexes, demonstrating sequential energy transfer from blue to green to red this compound units, thereby confirming the formation of multi-chromophoric assemblies.

This compound-rhodamine systems have been designed as ratiometric fluorescent probes for sensing applications, such as the detection of Hg2+ ions. In these probes, this compound acts as the energy donor and rhodamine as the energy acceptor, with the FRET process being modulated by the presence of the analyte. Similarly, tetraarylpyrrolo[3,2-b]pyrrole (TAPP)-BODIPY dyads have shown very high energy transfer efficiencies (over 99%) from the TAPP donor to the this compound acceptor, leading to potential applications in viscosity sensing.

Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a photophysical phenomenon where certain organic luminogens exhibit weak or no fluorescence in dilute solutions but show significantly enhanced emission upon aggregation or in the solid state nih.gov. This behavior is in stark contrast to the common aggregation-caused quenching (ACQ) effect observed in many traditional planar π-conjugated dyes, including most BODIPYs, which suffer from fluorescence quenching due to strong intermolecular interactions like π-π stacking in aggregated states nih.govwikipedia.org.

The development of AIE-active this compound dyes is crucial for their application in condensed phases, such as solid-state emitters and bioimaging agents. Strategies to achieve AIE in BODIPYs often involve incorporating bulky, propeller-shaped moieties that restrict intramolecular rotations (RIR) in the aggregated state, thereby suppressing non-radiative decay pathways.

One effective strategy is the direct integration of well-known AIE-active molecules, such as tetraphenylethylene (B103901) (TPE), with the this compound skeleton. TPE-BODIPY derivatives, particularly those with TPE units at the 2,6- or 2,6,8-positions, have been shown to effectively inhibit the ACQ effect and exhibit aggregation-induced emission enhancement (AIEE). For example, TPE-BODIPY compounds can achieve photoluminescence efficiencies of approximately 50% in the solid state, with emission tunable from green to near-infrared.

Another approach involves J-type aggregation, where specific molecular designs lead to ordered aggregates that enhance emission rather than quench it. For instance, this compound dyes bearing bulky alkyne substituents at the boron atoms can form J-aggregates that exhibit narrowed absorption and emission bands with increased quantum yields, as these substituents effectively hinder close π-face contact between chromophores, preventing fluorescence quenching.

Furthermore, some this compound-stilbene derivatives with a donor-π-bridge-acceptor (D-π-A) structure have demonstrated AIEE, showing a significant increase in fluorescence intensity in THF/water mixtures with increasing water content. Carborane-based this compound dyes also exhibit AIE properties, benefiting from the rigidity and electron-withdrawing nature of carboranes, which stabilize excited states and enhance quantum yields in aggregated forms nih.gov.

Interestingly, aggregation in this compound systems can also lead to an enhancement of the intersystem crossing (ISC) process wikipedia.org. While this typically results in fluorescence quenching, it can be advantageous for applications like photodynamic therapy, where the generation of reactive oxygen species (e.g., singlet oxygen) via the triplet state is desired wikipedia.org. Theoretical calculations support that aggregation reduces singlet-triplet energy gaps, facilitating ISC wikipedia.org.

| This compound System | AIE Strategy | Key Observation / Mechanism | Reference |

|---|---|---|---|

| TPE-BODIPY Derivatives | Integration of AIE molecule (TPE) | Propeller-shaped structure restricts intramolecular rotations (RIR) upon aggregation, suppressing non-radiative decay. PL efficiency ~50% in solid state. | |

| This compound with Alkyne Substituents at Boron | J-type aggregation | Bulky substituents hinder π-π stacking, leading to narrowed absorption/emission and increased quantum yields in J-aggregates. | |

| This compound-Stilbene Derivatives (D-π-A) | D-π-A structure, solvent-induced aggregation | Significant fluorescence enhancement in THF/water mixtures with high water content. | |

| Carborane-based this compound Dyes | Rigidity and electron-withdrawing nature of carborane | Stabilizes excited states, improving quantum yields in aggregate states. | nih.gov |

| General this compound Aggregates (for ISC) | Self-assembly/Aggregation | Reduces singlet-triplet energy gaps, promoting ISC and singlet oxygen generation (fluorescence quenched). | wikipedia.org |

Computational and Theoretical Investigations of Bodipy Molecular Systems

Quantum Mechanical Calculations for Electronic and Optical Properties

Quantum mechanical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are extensively employed to analyze the electronic structure and predict the optical properties of BODIPY compounds.

DFT is a primary method for optimizing the ground state (S₀) equilibrium geometries of this compound molecules rsc.orgrsc.orgmdpi.com. Researchers commonly utilize functionals such as PBE0 in conjunction with basis sets like Ahlrichs def2-TZVP, which have demonstrated accuracy in predicting this compound ground state geometries rsc.orgrsc.org. Geometry optimizations are often performed without symmetry restrictions, and for complex systems, calculations are repeated for all possible stable conformers to identify the most stable configuration rsc.org. Frequency calculations are routinely carried out on optimized geometries to confirm that they correspond to true minima on the potential energy surface, indicated by the absence of imaginary frequencies rsc.orgmdpi.com. Studies have shown that the this compound core often exhibits a planar or quasi-planar molecular structure due to extensive π-electron delocalization rsc.orgmdpi.com.

TD-DFT is widely used for calculating the electronic excited states of this compound derivatives, particularly for large compounds, owing to its computational efficiency and reasonable accuracy rsc.orgd-nb.info. This method is applied to determine vertical excitation energies from the S₀ ground state to the S₁ excited state wwu.edu. However, it is noted that conventional TD-DFT calculations often overestimate the excitation energies of BODIPYs, with reported mean absolute errors (MAE) typically ranging from 0.2 to 0.5 eV compared to experimental values rsc.orgrsc.orgarxiv.org. This overestimation can be partly attributed to the presence of double excitations, which play a significant role in these compounds rsc.org.

To improve accuracy, various exchange-correlation functionals have been benchmarked. Double-hybrid (DSD) functionals, such as DSD-BLYP and DSD-PBEP86, have shown superior performance, yielding smaller MAE values (e.g., 0.083 eV and 0.106 eV, respectively) that approach the accuracy of more computationally expensive coupled-cluster methods rsc.org. Other commonly used functionals like BLYP, B3LYP, and CAM-B3LYP exhibit MAEs ranging from 0.199 eV to 0.392 eV arxiv.org.

Solvent effects are crucial for accurate predictions and are often incorporated using implicit solvation models like the linear-response conductor-like polarizable continuum model (LR-CPCM) or the polarizable continuum model (PCM) rsc.orgd-nb.infoacs.org. For emission processes, state-specific (SS) approaches for solvent effects are generally preferred as they provide more consistent results than standard linear response (LR) theory rsc.orgacs.org.

Table 1: Mean Absolute Errors (MAE) for TD-DFT Predicted Excitation Energies of this compound Dyes

| Functional Type | Functional | Mean Absolute Error (MAE) (eV) | Standard Deviation (eV) | Reference |

| Double-Hybrid | DSD-BLYP | 0.083 | 0.048 | rsc.org |

| Double-Hybrid | DSD-PBEP86 | 0.106 | 0.069 | rsc.org |

| GGA | BLYP | 0.199 | (Largest deviation) | arxiv.org |

| Hybrid | B3LYP | 0.368 | - | arxiv.org |

| Range-Separated | CAM-B3LYP | 0.392 | - | arxiv.org |

Note: MAE values indicate the average deviation from experimental excitation energies.

TD-DFT is a staple for predicting the absorption and emission spectra of this compound compounds nih.govrsc.orgd-nb.infomdpi.com. Calculations typically involve determining the lowest singlet-singlet vertical electronic excitations rsc.org. For a more accurate representation of experimental spectra, methodologies to compute vibrationally-resolved electronic spectra can be applied, although these require more extensive computational protocols nih.govrsc.org. TD-DFT calculations have been shown to satisfactorily reproduce the vibronic band shapes observed in experimental spectra rsc.org.

The influence of substituents on spectral properties is a key area of investigation. For instance, the introduction of aryl groups onto the aza-BODIPY core can lead to a significant bathochromic (red) shift in the calculated absorption spectra mdpi.com. Furthermore, a strong correlation exists between the calculated HOMO-LUMO energy gaps and the experimentally observed red- or blue-shifts in the maximum absorption and emission wavelengths mdpi.com. However, in some cases, such as this compound-pyrrolo[3,4-b]pyridin-5-one compounds, computational predictions for the lowest energy absorption band may show a hypsochromic (blue) shift compared to experimental values frontiersin.org.

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic transitions and reactivity of this compound systems rsc.orgresearchgate.netmdpi.comrsc.org. This analysis helps in clarifying experimental observations, such as the confinement of electrons and holes predominantly within the this compound core upon excitation researchgate.net. FMO analysis can also identify intramolecular charge transfer (ICT) characteristics, where electron density shifts from a donor to an acceptor moiety, often leading to significant redshifts in absorption rsc.orgresearchgate.netfrontiersin.org.

The energies and shapes of the HOMO and LUMO are sensitive to substituents. Electron-withdrawing groups, for example, can stabilize both HOMO and LUMO energies mdpi.com. While for many this compound derivatives, both frontier orbitals are largely localized on the this compound core, indicating minimal charge-transfer effects from certain substituents mdpi.com, other derivatives can exhibit distinct FMO localizations. For instance, in this compound-pyrrolo[3,4-b]pyridin-5-ones, the HOMO might be localized on the pyrrolo[3,4-b]pyridin-5-one fragment, while the LUMO remains on the meso-phenyl this compound system, signifying a charge-transfer character for the primary absorption frontiersin.org. The HOMO-LUMO energy gap is also a critical indicator of reactivity, with a smaller gap generally correlating with increased catalytic efficiency in reactions where this compound acts as an electron-withdrawing group rsc.org.

Table 2: Representative Frontier Molecular Orbital (FMO) Energies for Substituted this compound Dyes

| Compound Type | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Observation | Reference |

| This compound-Pyrrolo[3,4-b]pyridin-5-one | Various (e.g., dimethoxybenzyl) | Varied (e.g., -5.60 to -5.75) | Very similar (e.g., -2.75 to -2.77) | Varied (e.g., 2.83 to 3.00) | HOMO on pyrrolo[3,4-b]pyridin-5-one, LUMO on this compound; charge-transfer character for absorption. | frontiersin.org |

| Meso-Pyridyl-BODIPYs | 2,6-di-nitrated | Stabilized | Stabilized | Correlates with spectral shifts | Both HOMO and LUMO largely localized on this compound core. | mdpi.com |

| Unsubstituted this compound | - | - | - | Related to absorption/emission peaks | Electrons and holes confined to this compound core upon excitation. | researchgate.net |

Note: Specific values may vary depending on the exact this compound derivative and computational parameters.

Molecular Dynamics Simulations for Conformational Behavior

Molecular Dynamics (MD) simulations are indispensable for investigating the dynamic and conformational behavior of this compound molecular systems, providing insights into their flexibility, interactions with environments, and intramolecular motions mdpi.comuzh.chnih.govnih.govfrontiersin.orgresearchgate.netkcl.ac.uk.

MD simulations allow for the detailed analysis of intramolecular rotational dynamics within this compound structures. These simulations can reveal rotational diffusion times for the entire molecule and segmental rotation times for specific arms or substituents attached to the this compound core uzh.ch. For instance, studies on this compound-based fluorescent molecular rotors (FMRs) utilize MD simulations to understand how intramolecular rotation influences their viscosity, temperature, and polarity sensing mechanisms kcl.ac.uknih.gov. The restriction of intramolecular motion (RIM) is a common theory employed to explain the aggregation-induced emission or aggregation-caused quenching observed in some this compound dyes, where MD simulations can provide insights into the rotational barriers nih.gov.

Furthermore, advanced MD techniques, such as ab initio molecular dynamics (AIMD) and quantum mechanical/molecular mechanical (QM/MM) dynamics simulations, are used to study the dynamics of the first excited singlet state of this compound probes in various solvents, exploring how solvent viscosity affects molecular motion and rotation kcl.ac.uk. MD simulations have also been successfully applied to study the orientation and tilt angles of this compound-labeled lipid analogs within lipid membranes, demonstrating how the dye's conformation responds to changes in the surrounding membrane environment nih.gov. In systems like this compound-labeled resorcin citeab.comarene cavitands, MD simulations have shown excellent agreement with experimental fluorescence anisotropy data, accurately capturing the dynamics of the system, including the effects of solvent and viscosity, and providing precise distance distributions between the dyes in different conformational states (e.g., vase and kite forms) uzh.chresearchgate.net. Excited-state MD simulations, incorporating nonadiabatic effects and spin-orbit couplings (SOCs), are also employed to investigate the relaxation pathways following photoexcitation researchgate.net.

Table 3: Examples of Molecular Dynamics Simulation Applications for this compound Systems

| System Investigated | Key Focus of MD Simulation | Key Findings/Insights | Reference |

| This compound-labeled Resorcin citeab.comarene Cavitands | Conformational dynamics, distance distributions, rotational diffusion | Excellent agreement with experimental anisotropy decays, accurate representation of cavitand dynamics and dye-dye distances in vase/kite forms. | uzh.chresearchgate.net |

| Fluorescent Lipid Analog this compound-PC in Membranes | Orientation and tilt angle of dye in lipid bilayers/monolayers | Dye orientation responds to membrane environment (e.g., surface pressure); insights into dye location and interaction with acyl chains. | nih.gov |

| This compound-based Fluorescent Molecular Rotors (FMRs) | Viscosity, temperature, and polarity sensing mechanisms, intramolecular rotation | Deeper understanding of how molecular motion (rotation) influences fluorescence lifetime and quantum yield in different environments. | kcl.ac.uk |

| This compound-labeled Gangliosides (e.g., bdGM1) | Phase partitioning and headgroup presentation in membrane domains | Differences in partitioning and accessibility compared to unlabeled gangliosides, impacting binding to toxins. | nih.govfrontiersin.org |

| Aza-BODIPY Analogues | Excited-state relaxation, nonadiabatic effects, intersystem crossings | Intersystem crossings occur on similar timescales to internal conversions. | researchgate.net |

Correlation with Spectroscopic Observations

Theoretical calculations play a pivotal role in correlating molecular structures with observed spectroscopic phenomena, such as absorption and emission spectra researchgate.netfrontiersin.orgnih.gov. DFT and TD-DFT calculations are routinely employed to compute geometrical structures, frontier molecular orbital energy levels, absorption spectra, and exciton (B1674681) binding energies of this compound derivatives nih.govacs.org. These computational data are then compared with experimental absorption and emission bands to validate theoretical models and gain deeper insights into the underlying photophysical processes researchgate.netfrontiersin.orgnih.gov.

For example, studies on pyrrole (B145914) and imidazole (B134444) derivatives of this compound dyes have demonstrated that deprotonation of substituents leads to a bathochromic (red) shift in the calculated absorption wavelength, while protonation results in a hypsochromic (blue) shift relative to the neutral form researchgate.netnih.gov. The influence of solvent polarity on spectral characteristics can also be accounted for using models like the Polarizable Continuum Model (PCM) researchgate.netnih.gov. Correlations with the ETN solvatochromic parameter show that increased solvent polarity typically causes a hypsochromic shift in calculated absorption and emission wavelengths, whereas a bathochromic shift is observed for the protonated form nih.gov.

Table 1: Influence of Protonation/Deprotonation and Solvent Polarity on this compound Absorption/Emission

| Condition | Effect on Absorption Wavelength | Effect on Emission Wavelength |

| Deprotonation | Bathochromic Shift | - |

| Protonation | Hypsochromic Shift | Bathochromic Shift |

| Increased Solvent Polarity | Hypsochromic Shift | Hypsochromic Shift |

| Protonated Form in Polar Solvent | - | Bathochromic Shift |

| researchgate.netnih.gov |

Simulation of Non-Covalent Interactions

Supramolecular chemistry heavily relies on the formation of reversible non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, to construct stable assemblies with enhanced properties frontiersin.orgaip.org. Computational methods are crucial for simulating and understanding these weak yet highly influential interactions in this compound systems aip.orgnih.govresearchgate.net. Techniques such as Density Functional Theory (DFT), Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QT-AIM), and Symmetry-Adapted Perturbation Theory (SAPT) analysis are frequently employed to characterize these interactions nih.govresearchgate.netacs.org.

Hydrogen Bonding in Supramolecular Assemblies

Hydrogen bonding plays a significant role in directing the self-assembly of this compound derivatives into ordered supramolecular architectures frontiersin.orgaip.orgresearchgate.netmdpi.com. The introduction of hydrogen bonding units can lead to pre-organized dye arrangements, often operating orthogonally to stacking interactions aip.orgmdpi.com. For instance, this compound derivatives functionalized with uracil (B121893) groups have been shown to form ordered self-assembly structures through hydrogen bonds between the uracil moieties frontiersin.orgfrontiersin.org. These interactions can lead to the polymerization of this compound dyes into J-aggregates, exhibiting resonant fluorescence, which is promising for organic light-emitting devices frontiersin.orgfrontiersin.org.

Similarly, this compound derivatives functionalized with barbituric acid, possessing multiple directional hydrogen bonding capabilities, have been explored for tuning photophysical properties through highly ordered hydrogen-bonded self-assembled structures researchgate.netacs.org. Carboxyl-functionalized this compound dyes also form supramolecular aggregates in the solid state via hydrogen bonding interactions, alongside π-π stacking mdpi.com.

π-π Stacking Interactions in Aggregates

π-π stacking interactions are prevalent in this compound aggregates due to the planar and sterically accessible nature of the this compound core frontiersin.orgmdpi.comresearchgate.net. These face-to-face aromatic interactions often lead to H-type exciton coupling in both solution and solid states, which can result in aggregation-caused quenching (ACQ) of fluorescence frontiersin.orgaip.orgresearchgate.net. However, in some cases, the introduction of bulky substituents or specific directional interactions can prevent face-to-face π-π stacking, leading to J-type aggregates that exhibit enhanced optical properties aip.org.

Computational studies, often combined with experimental techniques like scanning tunneling microscopy (STM), have investigated the role of π-π stacking in the formation of stable self-assemblies frontiersin.orgfrontiersin.org. For example, this compound-uracil molecules adsorbed on highly oriented pyrolytic graphite (B72142) (HOPG) surfaces demonstrate π-π stacking interactions between the this compound dyes and the substrate, which are crucial for stable self-assembly frontiersin.orgfrontiersin.org. Research has also shown that the stacking of translational this compound units through π-π stacking and hydrogen bonding interactions forms supramolecular assembly structures in the solid state frontiersin.orgfrontiersin.org.

Halogen Bonding in Crystal Engineering

Halogen bonding (XB) has emerged as a promising strategy for crystal engineering and controlling the supramolecular self-assembly of this compound derivatives aip.orgnih.govresearchgate.netacs.org. This non-covalent interaction involves a halogen atom acting as an electrophile (Lewis acid) and an electron-rich atom (Lewis base) acting as a nucleophile nih.govresearchgate.net. Studies have explored the efficiency of halogen bonding strategies by decorating this compound cores with iodine (XB donor) and pyridine (B92270) (XB acceptor) groups researchgate.net.

Single-crystal X-ray diffraction analysis, combined with computational methods like Molecular Electrostatic Potential (MEP) mapping, SAPT analysis, and QT-AIM, has revealed the formation of various halogen-bonded supramolecular assemblies nih.govresearchgate.netacs.org. For instance, iodinated this compound derivatives have been shown to form I···X (N, F) halogen bonds, leading to diverse structures such as 2D layers, 1D ladder-like chains, and helical assemblies researchgate.net. In some cases, C–I···O halogen bonds have been observed, leading to three-dimensional halogen-bonded frameworks with pseudo-diamondoid topology mdpi.com. Halogen bonding can also tune the band gaps of this compound derivatives, ranging from 1.90 to 2.50 eV, by controlling crystal packing chemrxiv.org.

Table 2: Examples of Halogen-Bonded this compound Assemblies

| This compound Derivative | Halogen Bond Type | Resulting Supramolecular Structure | Computational Analysis |

| Brominated this compound | Monocoordinated, Bifurcated | Four-center cyclic nodes | Mercury, Hirshfeld, QT-AIM nih.gov |

| Iodinated this compound (B-1, B-2, B-3) | I···X (N, F) | 2D layers (B-1), 1D ladder-like chains (B-2), Helical assembly (B-3) | MEP, SAPT, AIM researchgate.net |

| 3,4-diiodoethynyl-BODIPY (DIEB) cocrystals | XB with N-acceptors | 1D chain (with 4-CPY, 4,4′-BPY), 3D diamondoid-like (with HTMA) | SAPT acs.org |

| Morpholino-substituted this compound | C–I···F, C–I···O | Zig-zag linear pattern (C–I···F), 3D framework (C–I···O) | Hirshfeld mdpi.com |